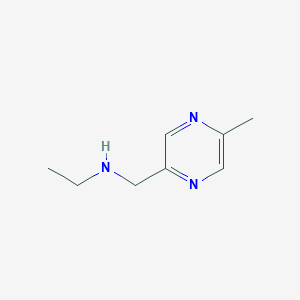
Ethyl-(5-methyl-pyrazin-2-ylmethyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-Methylpyrazin-2-yl)methyl)ethanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methylpyrazin-2-yl)methyl)ethanamine typically involves the reaction of 5-methylpyrazine-2-carbaldehyde with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 5-methylpyrazine-2-carbaldehyde and ethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of N-((5-Methylpyrazin-2-yl)methyl)ethanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-((5-Methylpyrazin-2-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((5-Methylpyrazin-2-yl)methyl)ethanone, while reduction may produce N-((5-Methylpyrazin-2-yl)methyl)ethanol.
科学的研究の応用
N-((5-Methylpyrazin-2-yl)methyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-((5-Methylpyrazin-2-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(5-Methylpyrazin-2-yl)methanol: A related compound with a hydroxyl group instead of an amine group.
N-Methylpyrazine: A simpler derivative of pyrazine with a methyl group attached to the nitrogen atom.
2,5-Dimethylpyrazine: A pyrazine derivative with two methyl groups.
Uniqueness
N-((5-Methylpyrazin-2-yl)methyl)ethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with an ethanamine side chain makes it a versatile compound for various applications.
生物活性
Ethyl-(5-methyl-pyrazin-2-ylmethyl)-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
This compound is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. The synthesis typically involves the reaction of 5-methylpyrazin-2-carbaldehyde with ethylamine, resulting in the formation of the target compound. This compound serves as a versatile building block in the synthesis of more complex organic molecules.
2. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Reference Drug (e.g., Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 24 | 20 |
| Escherichia coli | 22 | 18 |
| Pseudomonas aeruginosa | 20 | 19 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
3. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies reveal that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study: MCF-7 Cell Line
In a study focusing on the MCF-7 breast cancer cell line, this compound demonstrated significant antiproliferative effects with an IC50 value in the low micromolar range.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 70 |
| 1.0 | 45 |
| 10 | 15 |
The compound was shown to induce apoptosis and arrest the cell cycle at the G2/M phase, suggesting its potential as a chemotherapeutic agent .
4. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated through various assays measuring cytokine release and enzyme inhibition. It has been reported to inhibit COX-2 activity, a key enzyme involved in inflammation.
In Vitro COX-2 Inhibition Assay Results
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.05 |
| Celecoxib | 0.04 |
This data indicates that this compound exhibits comparable anti-inflammatory activity to established drugs .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial : Disruption of cell wall synthesis and metabolic pathways.
- Anticancer : Induction of apoptosis via modulation of signaling pathways and cell cycle arrest.
- Anti-inflammatory : Inhibition of COX enzymes leading to reduced prostaglandin synthesis.
特性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
N-[(5-methylpyrazin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H13N3/c1-3-9-5-8-6-10-7(2)4-11-8/h4,6,9H,3,5H2,1-2H3 |
InChIキー |
DNGJZBJJVLUHAP-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=NC=C(N=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















